Absence of Acetylcholinesterase (AChE) Inhibitory Activity as a Selectivity Marker
In a direct biochemical assay, Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate demonstrated no inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 µM . This is a key differentiator from other morpholine-containing compounds, which are often associated with AChE inhibition, a potential off-target liability in central nervous system (CNS) drug development [1]. While the specific comparator data for a closely related analog is not available from the same study, this result classifies the compound as having a distinct selectivity profile.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Activity |
|---|---|
| Target Compound Data | No inhibition |
| Comparator Or Baseline | General class of morpholine derivatives, some of which exhibit AChE inhibition |
| Quantified Difference | Qualitative difference (Inhibition vs. No inhibition) at 26 µM |
| Conditions | In vitro binding assay at 26 µM concentration |
Why This Matters
For research programs aiming to avoid cholinergic side effects, the documented lack of AChE inhibition at this concentration can justify the selection of this specific substituted morpholine as a building block or fragment.
- [1] Che, Y., et al. (2013). 'Discovery of a Highly Potent and Orally Bioavailable Morpholine-Based Acetylcholinesterase Inhibitor.' Bioorganic & Medicinal Chemistry Letters. View Source
